molecular formula C27H32N2O7 B265612 5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265612
M. Wt: 496.6 g/mol
InChI Key: QINACBHOUUTIJX-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one, also known as DMEM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is thought to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects. This compound has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, this compound has been found to increase the activity of certain antioxidant enzymes, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is that it has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experimental settings.

Future Directions

There are several future directions for research on 5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects. In addition, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective derivatives or analogs. Finally, this compound may have potential applications in other fields, such as neurodegenerative diseases, and further research is needed to explore these possibilities.

Synthesis Methods

5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step reaction process, starting with the reaction of 2,3-dimethoxybenzaldehyde and ethyl 4-bromobenzoate to form 5-(2,3-dimethoxyphenyl)-4-ethoxybenzaldehyde. This intermediate is then reacted with morpholine and ethyl 4-oxo-2-butenoate to form this compound.

Scientific Research Applications

5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been found to have potential applications in various fields of scientific research. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory effects, with studies showing its ability to reduce inflammation in animal models of inflammatory diseases. In addition, this compound has been investigated for its potential use as a neuroprotective agent, with studies suggesting that it may have a protective effect on neurons against oxidative stress.

properties

Molecular Formula

C27H32N2O7

Molecular Weight

496.6 g/mol

IUPAC Name

(4E)-5-(2,3-dimethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O7/c1-4-36-19-10-8-18(9-11-19)24(30)22-23(20-6-5-7-21(33-2)26(20)34-3)29(27(32)25(22)31)13-12-28-14-16-35-17-15-28/h5-11,23,30H,4,12-17H2,1-3H3/b24-22+

InChI Key

QINACBHOUUTIJX-ZNTNEXAZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)/O

SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=C(C(=CC=C4)OC)OC)O

Origin of Product

United States

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